![molecular formula C18H10F4N4O3S B4628500 5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)
5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol
Overview
Description
- The 1,2,4-triazole derivatives are a class of compounds with significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
- A study by Xu et al. (2006) details the synthesis of a compound similar to the one , using a reaction with 2,3-dimethoxybenzaldehyde.
- Srivastava et al. (2016) discuss the synthesis of a triazole compound, providing insights into the potential synthesis pathway for the compound of interest.
Molecular Structure Analysis
- The structural and conformational features of similar 1,2,4-triazole derivatives have been investigated using X-ray diffraction and molecular modeling techniques, as noted in a study by Karayel & Özbey (2008).
Chemical Reactions and Properties
- Research by Chauhan et al. (2019) highlights the chemical reactivity of a similar triazole compound, providing a basis for understanding the chemical behavior of the compound .
Physical Properties Analysis
- Studies like those conducted by Sarala et al. (2006) provide information on the crystal and molecular structure, which can be indicative of the physical properties of similar compounds.
Chemical Properties Analysis
- The chemical properties, such as reactivity and interaction with other compounds, can be inferred from studies like those of Akremi et al. (2011) and Gein et al. (2008), which discuss the synthesis and reactions of structurally similar compounds.
Scientific Research Applications
Antiparasitic Activity
One study discusses a new analogue of nifurtimox, 1-[(5-Nitro-2-furyl)methylene]amino-1,2,4-triazole, demonstrating activity against Tripanosoma cruzi. The structural analysis highlights E-sZ conformation along the N=C-C moiety, facilitated by C-H...O and C-H...N interactions, suggesting potential antiparasitic applications (Caracelli et al., 1996).
Material Science Applications
Research on thiocyanation and halogenation of 2-substituted 4-(2-furyl)thiazoles indicates directed reactions to specific positions under controlled conditions, implying applications in synthetic chemistry and material sciences by enabling targeted modifications of molecular structures (Saldabol et al., 2002).
Crystal Structure Analysis for Drug Design
The synthesis and crystal structure analysis of compounds like 5-(p-Toly1)-4-[2-(2,4-dichlorophenoxy)acetamido]-l,2,4- triazole-3-thione reveal detailed molecular geometries. Such analyses are essential for drug design, offering insights into the molecular interactions that define biological activity and pharmacokinetics (Xue et al., 2008).
Potential Anti-HIV Agents
A study on the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones explores potential anti-HIV agents. This research illustrates the therapeutic application possibilities of triazole derivatives in antiviral drug development (Liu et al., 1993).
Antimicrobial Activity
Another study synthesizes Schiff bases of 4-amino-1,2,4-triazole derivatives with a pyrazole moiety, screening them for in vivo analgesic and in vitro antioxidant activities. The significant analgesic and antioxidant properties observed suggest potential applications in developing new pharmaceuticals (Karrouchi et al., 2016).
properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N4O3S/c19-11-6-12(20)15(22)16(14(11)21)28-8-10-4-3-9(29-10)7-23-26-17(24-25-18(26)30)13-2-1-5-27-13/h1-7H,8H2,(H,25,30)/b23-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPJWOBBKELIL-HCGXMYGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-4-{[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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